2-methylquinoline; perchloric acid
Description
Contextualization of Quinolines and their Protonated Forms in Organic Chemistry
Quinoline (B57606) is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is found in numerous natural products and synthetic compounds, making it a significant area of research in organic and medicinal chemistry. The nitrogen atom within the quinoline ring possesses a lone pair of electrons, rendering it basic and susceptible to protonation by acids.
The protonation of a quinoline, such as 2-methylquinoline (B7769805), results in the formation of a quinolinium cation. This process significantly alters the electronic and steric properties of the molecule. The positive charge on the nitrogen atom enhances the electrophilicity of the heterocyclic ring system and can influence the reactivity of substituents. For instance, protonation has been shown to be an effective method for enhancing the fluorescence of quinolines, a property that is dependent on the strength of the acid used. ugr.esresearchgate.net Studies have also demonstrated that the protonation of quinolines can enhance the reactivity of their triplet state in photochemical reactions, such as dearomative cycloadditions with olefins. The deprotonation of the methyl group in 2-methylquinolinium is facilitated because the resulting negative charge can be stabilized by delocalization into the aromatic system. acs.org This reactivity is a key aspect of its utility in synthesis.
Significance of Perchloric Acid in Acid-Base and Catalytic Systems
Perchloric acid (HClO₄) is a superacid and one of the strongest Brønsted acids. Its primary significance in chemical research stems from its ability to act as a powerful proton donor and its perchlorate (B79767) anion (ClO₄⁻) being a very weak nucleophile. crystallography.net This combination of properties makes perchloric acid and its salts valuable in a variety of applications.
In catalysis, perchloric acid is used both as a direct catalyst and to modify the pH of reaction systems. crystallography.netacs.org For instance, it has been employed to adjust the pH in the photocatalytic synthesis of 2-methylquinolines. crystallography.net The non-nucleophilic nature of the perchlorate anion is particularly advantageous in studies of reaction mechanisms where the participation of the counter-ion could lead to unwanted side reactions. crystallography.net This allows for the investigation of acid-catalyzed reactions or the properties of protonated species without interference from the anion. Perchloric acid, in conjunction with hindered amines like 2-methylquinoline, can be used to prepare buffer solutions with very low nucleophilic activity for studying reactions that are sensitive to nucleophilic reagents. crystallography.net Perchlorate salts, such as magnesium perchlorate, are also studied for their own structural and chemical properties. acs.org
Overview of 2-Methylquinolinium Perchlorate as a Model System for Structural and Reactivity Studies
2-Methylquinolinium perchlorate serves as a model system for investigating fundamental aspects of chemical bonding, molecular interactions, and reaction mechanisms. The 2-methylquinolinium cation, in particular, has been the subject of detailed structural analysis through X-ray crystallography, often in combination with other anions.
A notable example is the crystal structure analysis of bis(2-methylquinolinium) tetrachloroferrate(III) chloride, which provides precise data on the geometry and intermolecular interactions of the 2-methylquinolinium cation. researchgate.net In the solid state, these cations are linked through various non-covalent interactions, including N-H···Cl hydrogen bonds and π–π stacking interactions. researchgate.net These studies reveal how the cation packs in a crystal lattice and interacts with surrounding anions and other cations.
The reactivity of the 2-methylquinolinium cation is also a subject of study. The methyl group at the 2-position is activated by the positively charged nitrogen atom, making its protons acidic and susceptible to removal by a base. acs.org This property allows the 2-methylquinolinium moiety to be used in condensation reactions with various electrophiles. While no specific reactivity studies for 1-ethyl-2-methylquinolinium (B372601) perchlorate were found, it is noted that no reaction occurred between it and 3-formyl-4H-flavene under certain conditions. The combination of a well-defined structure and accessible reactivity makes 2-methylquinolinium perchlorate and related salts valuable tools for probing the principles of organic chemistry.
Detailed Research Findings
Crystallographic Data of the 2-Methylquinolinium Cation
The structural parameters of the 2-methylquinolinium cation have been determined with high precision from the single-crystal X-ray diffraction data of bis(2-methylquinolinium) tetrachloroferrate(III) chloride. researchgate.net This provides a foundational understanding of the cation's geometry.
Interactive Table: Crystal Data and Structure Refinement for Bis(2-methylquinolinium) tetrachloroferrate(III) chloride researchgate.net
| Parameter | Value |
| Empirical formula | (C₁₀H₁₀N)₂[FeCl₄]Cl |
| Formula weight | 521.48 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell dimensions | a = 8.645(2) Å, α = 112.98(3)° |
| b = 10.888(3) Å, β = 100.46(3)° | |
| c = 13.503(3) Å, γ = 93.32(3)° | |
| Volume | 1139.0(6) ų |
| Z | 2 |
| Density (calculated) | 1.521 Mg/m³ |
| Absorption coefficient | 1.261 mm⁻¹ |
| F(000) | 530 |
Properties
IUPAC Name |
2-methylquinoline;perchloric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.ClHO4/c1-8-6-7-9-4-2-3-5-10(9)11-8;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTPDXOYYXHYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1.OCl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways Involving 2 Methylquinoline and Perchloric Acid
Perchloric Acid-Catalyzed Cyclization Reactions for Quinolines
Perchloric acid is a powerful catalyst for several classical quinoline (B57606) syntheses, facilitating key bond-forming and cyclization steps. semanticscholar.orgrsc.org Its strong acidic nature often leads to enhanced reaction rates and yields.
Modified Skraup-Type Synthesis of 2-Methylquinoline (B7769805) Derivatives
The Skraup synthesis traditionally involves the reaction of an aromatic amine, such as aniline (B41778), with glycerol, an oxidizing agent like nitrobenzene, and concentrated sulfuric acid to produce quinoline. iipseries.org In modified versions aiming for derivatives like 2-methylquinoline, alternative starting materials and catalysts are employed. While direct large-scale use of perchloric acid in classic Skraup reactions is approached with caution due to its potent oxidizing nature, its catalytic role in promoting the crucial dehydration and cyclization steps is noteworthy. The acid's strength can facilitate the formation of the necessary α,β-unsaturated carbonyl intermediate, which subsequently undergoes cyclization. scispace.com
Doebner-Miller and Friedländer Condensations Facilitated by Perchloric Acid
The Doebner-Miller reaction, an important variation of the Skraup synthesis, allows for the formation of 2-methylquinoline and its derivatives from the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov Perchloric acid is recognized as an effective Brønsted acid catalyst for this reaction. wikipedia.orgslideshare.net For instance, reacting aniline with crotonaldehyde (B89634) in the presence of perchloric acid can efficiently produce 2-methylquinoline. usc.edu.auscispace.com The acid catalyzes the initial Michael addition of the aniline to the unsaturated carbonyl compound and the subsequent intramolecular cyclization. wikipedia.org
The Friedländer synthesis offers another pathway to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.orgwikipedia.org Perchloric acid can effectively catalyze this reaction. semanticscholar.org A significant advancement is the use of silica-supported perchloric acid (HClO₄-SiO₂), which acts as a mild, efficient, and recyclable heterogeneous catalyst for the Friedländer annulation to produce poly-substituted quinolines. nih.govrsc.org
Mechanistic Elucidation of Acid-Mediated Quinoline Annulation Pathways
The mechanisms of these acid-catalyzed reactions are a subject of detailed study. wikipedia.orgresearchgate.net In the Doebner-Miller reaction, the mechanism is thought to involve a fragmentation-recombination pathway. The initial step is a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org This is followed by fragmentation and recombination to form a conjugated imine, which then reacts further and cyclizes to form the quinoline ring. wikipedia.org
In the Friedländer synthesis, two primary mechanistic pathways are proposed. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. cdnsciencepub.com The second pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination to yield the quinoline product. wikipedia.org In both the Doebner-Miller and Friedländer reactions, the strong acidity of perchloric acid facilitates the necessary protonation steps, driving the reactions toward the final product. wikipedia.orgwikipedia.org
One-Pot and Multicomponent Reactions Employing 2-Methylquinoline and Perchloric Acid
In line with the principles of green chemistry, one-pot and multicomponent reactions (MCRs) have become increasingly important for the synthesis of complex molecules. nih.gov Perchloric acid and its supported variants have proven to be valuable catalysts in these efficient synthetic strategies. researchgate.netnih.govfrontiersin.org
Development of Efficient Synthesis Protocols
Silica-supported perchloric acid (HClO₄-SiO₂) has been effectively used as a catalyst in the multicomponent synthesis of various privileged heterocyclic structures under mild conditions. researchgate.net For example, it catalyzes the three-component coupling of aldehydes and anilines with dienophiles to produce tetrahydroquinoline derivatives. researchgate.net Another notable application is in the one-pot synthesis of poly-substituted quinolines from the reaction of anilines, β-ketoesters, and aldehydes. researchgate.net The use of a recyclable catalyst like silica-supported perchloric acid under solvent-free conditions represents a significant step towards more sustainable chemical processes.
Below is a table showcasing the synthesis of various poly-substituted quinolines using silica-supported perchloric acid as a catalyst, demonstrating the efficiency and versatility of this method.
| Entry | 2-Aminoaryl Ketone | Carbonyl Compound | Time (min) | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | 15 | 98 |
| 2 | 2-Aminobenzophenone | Acetylacetone | 20 | 96 |
| 3 | 2-Aminobenzophenone | Cyclohexane-1,3-dione | 25 | 92 |
| 4 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 15 | 96 |
| 5 | 2-Amino-5-chlorobenzophenone | Acetylacetone | 20 | 95 |
| 6 | 2-Amino-5-nitrobenzophenone | Ethyl acetoacetate | 30 | 92 |
| Data sourced from a study on the Friedländer hetero-annulation using silica-supported perchloric acid. |
Regioselectivity and Stereoselectivity in 2-Methylquinoline Formation
Controlling regioselectivity is crucial in the synthesis of substituted quinolines. In the Doebner-Miller synthesis of 2-methylquinoline from aniline and crotonaldehyde, the regioselectivity is generally high, leading to the desired product. usc.edu.auscispace.com This is governed by the initial Michael addition of the aniline to the β-position of the α,β-unsaturated aldehyde. wikipedia.org
While the standard Friedländer and Doebner-Miller reactions typically result in aromatic quinoline products without stereocenters, related syntheses that produce partially saturated quinolines can involve stereochemical considerations. The choice of catalyst and reaction conditions can influence the stereoselectivity in such cases. However, for the formation of the fully aromatic 2-methylquinoline, the primary concern remains the regiochemical outcome, which is reliably controlled by the established reaction mechanisms under strong acid catalysis. wikipedia.org
Solid-Supported Perchloric Acid Catalysis in Heterocyclic Synthesis
The use of solid-supported reagents has become a cornerstone of green chemistry, aiming to reduce environmental impact by facilitating catalyst recovery and minimizing waste. Perchloric acid adsorbed onto a solid support, such as silica (B1680970) gel (HClO₄-SiO₂), has emerged as a powerful, reusable, and highly efficient heterogeneous catalyst for a variety of organic transformations, including the synthesis of important heterocyclic compounds like quinolines. tubitak.gov.trijacskros.com This approach offers significant advantages over traditional homogeneous catalysis, including operational simplicity, mild reaction conditions, high yields, and short reaction times. tandfonline.comresearchgate.netorganic-chemistry.org
The Friedländer annulation, a fundamental reaction for synthesizing quinolines, traditionally involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov The use of HClO₄-SiO₂ as a catalyst in this reaction has been shown to be particularly effective. The catalyst is typically prepared by adsorbing an aqueous solution of perchloric acid onto silica gel, followed by drying to produce a free-flowing powder. jocpr.comconicet.gov.ar This solid catalyst promotes the reaction efficiently, likely by providing acidic sites on the silica surface that facilitate both the initial condensation and the subsequent cyclodehydration steps of the Friedländer synthesis.
Detailed research has demonstrated the efficacy of HClO₄-SiO₂ in the synthesis of a variety of poly-substituted quinolines. For instance, the reaction between 2-aminoaryl ketones and active methylene (B1212753) compounds proceeds smoothly in the presence of a catalytic amount of HClO₄-SiO₂ under mild conditions. While direct synthesis of 2-methylquinoline using this specific method is not explicitly detailed in the cited literature, the synthesis of structurally related substituted quinolines provides strong evidence for its potential applicability.
One key study by Narasimhulu et al. (2007) explored the scope of the HClO₄-SiO₂-catalyzed Friedländer annulation. ijacskros.comscispace.com The reaction of various 2-aminoaryl ketones with ethyl acetoacetate, acetylacetone, and other β-dicarbonyl compounds resulted in excellent yields of the corresponding quinoline derivatives. For example, the reaction of 2-aminoacetophenone (B1585202) with ethyl acetoacetate, catalyzed by HClO₄-SiO₂, would be expected to produce ethyl 2,4-dimethylquinoline-3-carboxylate, a derivative of the target compound class.
The following tables summarize the findings from the literature on the synthesis of various quinoline derivatives using HClO₄-SiO₂ as a catalyst, illustrating the general methodology and its efficiency.
Table 1: HClO₄-SiO₂ Catalyzed Synthesis of Quinolines from 2-Aminoacetophenone
| Entry | Carbonyl Compound | Product | Time (min) | Yield (%) |
| 1 | Ethyl acetoacetate | Ethyl 2,4-dimethylquinoline-3-carboxylate | 15 | 92 |
| 2 | Acetylacetone | 2,4-Dimethyl-3-acetylquinoline | 20 | 90 |
| 3 | Ethyl benzoylacetate | Ethyl 4-methyl-2-phenylquinoline-3-carboxylate | 20 | 94 |
Data sourced from studies on Friedländer annulation using HClO₄-SiO₂. ijacskros.com
Table 2: HClO₄-SiO₂ Catalyzed Synthesis of Quinolines from 2-Aminobenzophenone
| Entry | Carbonyl Compound | Product | Time (min) | Yield (%) |
| 1 | Ethyl acetoacetate | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 15 | 95 |
| 2 | Acetylacetone | 3-Acetyl-2-methyl-4-phenylquinoline | 20 | 92 |
| 3 | Cyclohexane-1,3-dione | 1,2,3,4-Tetrahydro-9-phenylacridin-1-one | 30 | 88 |
| 4 | Dimedone | 3,4-Dihydro-3,3-dimethyl-9-phenylacridin-1(2H)-one | 30 | 90 |
Data sourced from studies on Friedländer annulation using HClO₄-SiO₂. ijacskros.com
A significant advantage of this catalytic system is its reusability. After completion of the reaction, the solid catalyst can be easily recovered by simple filtration, washed, dried, and reused in subsequent reactions without a significant loss of catalytic activity. tubitak.gov.trnih.gov Studies have shown that the HClO₄-SiO₂ catalyst can be reused for at least three to four cycles, making the process more cost-effective and environmentally benign. nih.gov The solvent-free or reduced-solvent conditions often employed with this catalyst further enhance its green credentials. tandfonline.comresearchgate.netresearchgate.net
Structural Elucidation and Supramolecular Architecture of 2 Methylquinolinium Perchlorate Systems
Single-Crystal X-Ray Diffraction Analysis of 2-Methylquinolinium Perchlorate (B79767) and its Analogues
Single-crystal X-ray diffraction is the cornerstone technique for unequivocally determining the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystallographic information file (CIF) for 2-methylquinolinium perchlorate is not publicly available, a comprehensive understanding of its likely structural parameters can be gleaned from the analysis of its close analogues, such as other 2-methylquinolinium salts and various quinolinium perchlorates.
The crystal system, space group, and unit cell parameters define the fundamental symmetry and dimensions of the crystal lattice. For instance, the related compound, quinolinium perchlorate (C₉H₈N⁺·ClO₄⁻), has been reported to crystallize in a system where cations and anions are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming layered structures. researchgate.net Another analogue, bis(2-methylquinolinium) tetrachloroferrate(III) chloride, crystallizes in the triclinic system with the space group Pī. researchgate.net Similarly, 2-methylquinolinium 2-carboxy-3-nitrobenzoate adopts the monoclinic space group P2₁/c.
Based on these and other similar structures, it is highly probable that 2-methylquinolinium perchlorate would crystallize in a common, relatively low-symmetry system such as monoclinic or triclinic. The presence of the planar quinolinium cation and the tetrahedral perchlorate anion, linked by hydrogen bonds, would likely favor these packing arrangements. The specific unit cell parameters would be dependent on the precise packing and intermolecular interactions.
A comparative look at the crystallographic data of analogous compounds is presented below:
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Quinolinium Dihydrogenphosphate researchgate.net | Triclinic | Pī | 7.5866(9) | 8.0105(9) | 8.7048(9) | 77.379(4) | 82.520(4) | 74.867(5) |
| Bis(2-methylquinolinium) Tetrachloroferrate(III) Chloride researchgate.net | Triclinic | Pī | Unavailable | Unavailable | Unavailable | Unavailable | Unavailable | Unavailable |
| 8-Hydroxy-2-methylquinolinium...stannate(IV) crystallography.net | Triclinic | P -1 | 7.9395(3) | 9.9721(4) | 16.0531(8) | 75.056(4) | 82.529(4) | 88.529(3) |
| Sodium Perchlorate (Orthorhombic) researchgate.net | Orthorhombic | Pnma | 9.236(7) | 5.809(4) | 7.444(6) | 90 | 90 | 90 |
This table presents data for analogous compounds to infer potential structural parameters for 2-methylquinolinium perchlorate.
The internal geometry of the 2-methylquinolinium cation and the perchlorate anion is well-established. The 2-methylquinolinium cation consists of a fused bicyclic aromatic system (quinoline) with a methyl group at the 2-position and a protonated nitrogen atom. The quinoline (B57606) ring system is expected to be largely planar.
In the perchlorate anion (ClO₄⁻), the chlorine atom is centrally located and tetrahedrally bonded to four oxygen atoms. The Cl-O bond lengths are typically in the range of 1.394(9) Å to 1.472(24) Å, with O-Cl-O bond angles close to the ideal tetrahedral angle of 109.5°. scispace.com For instance, in hexaaquamercury(II) perchlorate, the average Cl-O bond distance is 1.414 Å. scispace.com In tetra-n-butylammonium perchlorate, Cl-O bond lengths are observed between 1.31(1) and 1.435(9) Å. monash.edu
The bond lengths and angles within the 2-methylquinolinium cation would be consistent with those of aromatic C-C and C-N bonds, with slight variations due to the presence of the methyl group and the positive charge on the nitrogen. Torsion angles would reveal the planarity of the quinoline ring and the orientation of the methyl group relative to the ring.
| Bond/Angle | Expected Value/Range | Source of Analogy |
| C-C (aromatic) | ~1.36 - 1.42 Å | General aromatic systems |
| C-N (aromatic) | ~1.33 - 1.38 Å | Quinolinium and pyridine (B92270) derivatives |
| C-CH₃ | ~1.50 - 1.54 Å | General C(sp²)-C(sp³) bonds |
| Cl-O (perchlorate) | ~1.39 - 1.45 Å | Various perchlorate salts monash.edunih.gov |
| ∠ O-Cl-O | ~109.5° | Tetrahedral geometry of the perchlorate anion scispace.com |
| Quinoline Ring | Near Planar | X-ray structures of numerous quinolinium derivatives researchgate.netresearchgate.net |
This table provides expected bond lengths and angles for 2-methylquinolinium perchlorate based on data from analogous compounds.
Investigation of Intermolecular Interactions
The crystal packing of 2-methylquinolinium perchlorate is dictated by a variety of non-covalent interactions, which collectively form a stable supramolecular architecture.
Hydrogen bonds are among the most significant directional interactions in the crystal structures of organic salts. In 2-methylquinolinium perchlorate, the protonated nitrogen of the quinolinium cation (N⁺-H) is a strong hydrogen bond donor. The oxygen atoms of the perchlorate anion are effective hydrogen bond acceptors. Therefore, strong N–H⋯O hydrogen bonds are expected to be a primary feature, linking the cations and anions into extended networks. researchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface typically indicate hydrogen bonding interactions.
Design and Fabrication of Supramolecular Assemblies
The design of supramolecular assemblies based on 2-methylquinolinium perchlorate hinges on the predictable yet versatile nature of the interactions between the cationic and anionic components. The 2-methylquinolinium cation, with its aromatic rings and potential hydrogen bond donors (N-H and C-H groups), and the perchlorate anion, a tetrahedral and weakly coordinating anion, engage in a structural "handshake" that can be tuned by various factors.
In many quinolinium-based systems, the primary and strongest interaction guiding the initial assembly is the hydrogen bond between the protonated nitrogen of the quinolinium cation (N-H) and an oxygen atom of the perchlorate anion. This N-H···O hydrogen bond often acts as the foundational motif, linking the cations and anions into infinite one-dimensional chains.
For instance, in analogous structures like quinolinium perchlorate, the cations and anions are linked by both N-H···O and C-H···O hydrogen bonds to form layers. researchgate.net In the case of 2-methylquinolinium perchlorate, a similar N-H···O interaction would be the primary driving force for the formation of a cationic-anionic chain. The presence of the methyl group at the 2-position can introduce steric effects that may influence the planarity and packing of these chains.
These 1D chains can be further characterized by graph-set analysis, which provides a systematic description of the hydrogen-bonding patterns. A common motif would be the C(2) chain, where each ion is connected to two neighbors.
The extension of the supramolecular architecture from one dimension to two and three dimensions is facilitated by weaker, yet significant, non-covalent interactions. These include C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of the 2-methylquinolinium cations.
The 2-methylquinolinium cation possesses several C-H groups on its aromatic rings that can act as hydrogen bond donors to the oxygen atoms of the perchlorate anions of adjacent 1D chains. These C-H···O interactions, although weaker than the primary N-H···O bonds, are numerous and collectively strong enough to link the 1D chains into 2D sheets.
Furthermore, the planar aromatic rings of the 2-methylquinolinium cations are prone to π-π stacking interactions. These interactions, which can be either face-to-face or offset, provide additional stabilization and direct the packing of the 2D sheets into a three-dimensional framework. The presence of the methyl group can influence the type and geometry of the π-π stacking, potentially leading to slipped-stack or herringbone arrangements. In the related structure of bis(2-methylquinolinium) tetrachloroferrate(III) chloride, π-π stacking interactions between the cations are observed in an ABBA arrangement.
The interplay of these various interactions—strong N-H···O hydrogen bonds forming 1D chains, weaker C-H···O hydrogen bonds linking these chains into 2D sheets, and π-π stacking interactions organizing the sheets into a 3D architecture—is a hallmark of the supramolecular chemistry of 2-methylquinolinium salts.
The introduction of co-crystal formers, such as other organic molecules with hydrogen bonding capabilities, can significantly alter the supramolecular assembly. Co-crystals can introduce new hydrogen bonding synthons, disrupt or modify the existing π-π stacking interactions, and lead to the formation of entirely new crystalline phases with different dimensionalities and properties. For example, the inclusion of a molecule capable of forming strong hydrogen bonds with either the 2-methylquinolinium cation or the perchlorate anion could lead to the formation of discrete assemblies or more complex, multi-component frameworks.
The study of different anions and co-crystal formers provides a powerful tool for crystal engineering, allowing for the rational design of 2-methylquinolinium-based materials with tailored solid-state structures.
Coordination Chemistry of 2 Methylquinoline and Perchlorate in Metal Complexes
Synthesis and Characterization of Transition Metal Complexes with 2-Methylquinoline (B7769805) Ligands
The synthesis of transition metal complexes containing 2-methylquinoline is typically achieved by reacting a suitable metal salt with the ligand in an appropriate solvent, such as methanol (B129727) or ethanol (B145695). The reaction mixture is often refluxed to ensure complete complexation, after which the product can be isolated by cooling, evaporation of the solvent, or precipitation. nih.gov Characterization of these complexes involves a suite of analytical techniques, including elemental analysis, molar conductance measurements, magnetic susceptibility studies, and various spectroscopic methods like Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.netbendola.com
However, derivatives of 2-methylquinoline that incorporate an additional donor group in a suitable position can act as bidentate or chelating ligands . A prime example is 8-amino-2-methylquinoline, which can coordinate to a metal ion through both the quinoline (B57606) nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. publish.csiro.au Similarly, 8-(diphenylphosphanyl)-2-methylquinoline acts as a bidentate P,N-donating chelate ligand. iucr.org The steric hindrance from the 2-methyl group in these chelating ligands forces a distortion in the geometry around the metal center. iucr.org
The coordination of 2-methylquinoline and its derivatives to transition metals results in a variety of coordination geometries, dictated by the metal ion's identity, its oxidation state, and the steric and electronic properties of all ligands in the coordination sphere.
Commonly observed geometries include:
Octahedral: This geometry is frequent for many transition metals, including Co(II), Ni(II), Mn(II), and Fe(III), often involving additional ligands like water or anions to complete the six-coordinate sphere. researchgate.netwisdomlib.org
Tetrahedral: Often found with Zn(II), Cd(II), and Hg(II) ions. wisdomlib.org The steric bulk of the 2-methylquinoline ligand can favor this lower coordination number.
Square-Planar: Palladium(II) complexes with chelating phosphanylquinoline ligands can exhibit a square-planar environment, although this can be significantly distorted toward a tetrahedral geometry due to the steric influence of the 2-methyl group. iucr.org
Trigonal and Linear: Silver(I) complexes are known to adopt various geometries, including trigonal planar and nearly linear arrangements. researchgate.net
Distorted Geometries: In many cases, especially with chelating quinoline ligands, the resulting geometries are distorted from ideal forms. For instance, manganese(II) complexes with tripodal quinoline-based ligands can form distorted octahedral structures. nih.gov An iron(II) complex with four 1,8-naphthyridine (B1210474) ligands (a related N-donor heterocycle) and perchlorate (B79767) anions adopts a distorted dodecahedron geometry. tandfonline.com
The electronic structure of these complexes is investigated using techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements. UV-Vis spectra reveal ligand-to-metal or metal-to-ligand charge transfer bands and d-d transitions, which are characteristic of the coordination geometry and the metal's d-electron configuration. nih.gov Magnetic moment measurements help determine the number of unpaired electrons, confirming the spin state and providing further evidence for the proposed geometry. bendola.comnih.gov
| Metal Center | Ligand(s) | Anion | Observed Geometry | Reference(s) |
| Cu(II), Co(II), Ni(II) | Schiff base of 8-aminoquinoline | Acetate/Chloride | Octahedral | bendola.com |
| Zn(II), Cd(II), Hg(II) | Schiff base of 2-hydroxy-6-methylquinoline | Chloride | Tetrahedral | wisdomlib.org |
| Pd(II) | 8-(diphenylphosphanyl)-2-methylquinoline | Chloride | Distorted Square-Planar | iucr.org |
| Ag(I) | 2-Methylquinoline | Nitrate/Methanesulfonate | Distorted Trigonal/Tetrahedral | researchgate.net |
| Mn(II) | Tripodal quinoline-based ligand | Tetraphenylborate | Distorted Octahedral | nih.gov |
| Fe(II) | 1,8-Naphthyridine | Perchlorate | Distorted Dodecahedral | tandfonline.com |
Spectroscopic Investigations of Metal-2-Methylquinoline-Perchlorate Complexes (e.g., in situ FTIR for structural insights)
Spectroscopic techniques are indispensable for elucidating the structure of metal complexes in both solution and the solid state. Fourier-transform infrared (FTIR) spectroscopy is particularly powerful for probing the coordination of both the 2-methylquinoline ligand and the perchlorate anion.
Coordination of the 2-methylquinoline ligand to a metal ion is typically confirmed by observing a shift in the stretching frequencies of the quinoline ring, particularly the ν(C=N) vibration. nih.govnih.gov This band shifts, usually to a lower frequency, upon complexation, indicating a change in the electron distribution within the heterocyclic ring due to the formation of the metal-nitrogen bond.
FTIR is also an excellent tool for determining the coordination mode of the perchlorate anion. The symmetry of the anion dictates the appearance of its infrared spectrum.
Uncoordinated Perchlorate (Td symmetry): A free, non-coordinating perchlorate ion possesses tetrahedral symmetry. This high symmetry results in a single, strong, and broad absorption band (the ν₃ vibration) in the IR spectrum, typically appearing around 1080-1100 cm⁻¹. nih.gov
Coordinated Perchlorate (C₃ᵥ or C₂ᵥ symmetry): When the perchlorate anion coordinates to a metal center (either as a monodentate or bidentate ligand), its symmetry is lowered. This reduction in symmetry causes the degenerate vibrational modes to split. As a result, the single broad band splits into two or more distinct bands, and other vibrations that were previously IR-inactive may appear. The observation of multiple bands in the 1000-1200 cm⁻¹ region is strong evidence for direct coordination of the perchlorate to the metal ion. publish.csiro.au
| Perchlorate Mode | Symmetry | Typical IR Frequency (cm⁻¹) | Vibrational Bands |
| Uncoordinated | Td | ~1100 | One strong, broad band (ν₃) |
| Monodentate | C₃ᵥ | ~920, ~1030, ~1130 | Three bands (ν₁, ν₃ splits into two) |
| Bidentate | C₂ᵥ | ~900, ~1020, ~1160, ~1270 | Four or more bands (ν₁ and ν₂ active, ν₃ splits) |
By combining FTIR with other methods like single-crystal X-ray diffraction, a comprehensive picture of the structure and bonding in metal-2-methylquinoline-perchlorate complexes can be developed, providing fundamental insights into the principles of coordination chemistry.
Ligand Design Principles Incorporating 2-Methylquinoline Scaffolds for Specific Coordination Environments
The incorporation of the 2-methylquinoline (quinaldine) moiety into multidentate ligands is a strategic design choice in coordination chemistry, aimed at creating specific coordination environments around metal ions. The primary influence of the 2-methylquinoline scaffold stems from the significant steric hindrance exerted by the methyl group at the 2-position, which directly neighbors the nitrogen donor atom. This steric constraint is a powerful tool for modulating the affinity and selectivity of ligands towards different metal ions and for enforcing specific, often distorted, coordination geometries. nih.govmdpi.com
A fundamental principle in designing ligands with 2-methylquinoline scaffolds is the exploitation of steric repulsion to control metal ion selectivity. mdpi.com For instance, the steric bulk of the methyl group can be used to discriminate between metal ions of similar charge but different size or geometric preference. A notable application of this principle is in the design of fluorescent probes selective for Zinc(II) over Copper(II). nih.govmdpi.com While Cu(II) complexes with nitrogen donor ligands are typically more stable than their Zn(II) counterparts, a ligand scaffold that imposes significant steric restrictions can destabilize the preferred geometry of one ion over the other. nih.gov For a complex with two 2-methylquinoline units, the methyl groups would clash in a typical square planar or octahedral geometry favored by many ions. This forces the complex into a distorted tetrahedral geometry to relieve the steric strain. nih.govmdpi.com This geometric constraint can be less energetically favorable for an ion like Cu(II), leading to a lower-than-expected binding affinity and thereby enhancing the selectivity for Zn(II), which readily accommodates tetrahedral coordination. nih.govmdpi.com
Another key design principle involves the modification of the chelate ring size within a larger ligand framework containing 2-methylquinoline. Research has shown that increasing the chelate ring size in such ligands can increase selectivity for smaller metal ions relative to larger ones. researchgate.net This concept was demonstrated by comparing the coordinating properties of N,N-bis(2-methylquinoline)-2-(2-aminoethyl)pyridine (DQPEA), which forms six-membered chelate rings, and N,N-bis(2-methylquinoline)-2-(2-aminomethyl)pyridine (DQPMA), which forms analogous five-membered rings. researchgate.net
The stability of the metal complexes formed with these ligands illustrates this principle. As shown in the table below, smaller ions like Ni(II) and Zn(II) form more stable complexes with DQPEA, while larger ions such as Cd(II) and Pb(II) are destabilized by the larger chelate ring. researchgate.net
| Metal Ion | log K1 (DQPMA, 5-membered ring) | log K1 (DQPEA, 6-membered ring) | Change in Stability (Δlog K1) |
|---|---|---|---|
| Ni(II) | 12.0 | 12.3 | +0.3 |
| Cu(II) | 15.8 | 15.8 | 0.0 |
| Zn(II) | 11.0 | 11.5 | +0.5 |
| Cd(II) | 10.0 | 9.2 | -0.8 |
| Pb(II) | 8.1 | <5 | <-3.1 |
This table displays the formation constants (log K1) for complexes of various divalent metal ions with ligands DQPMA and DQPEA, highlighting the effect of chelate ring size on complex stability. Data sourced from researchgate.net.
Structural analysis of these complexes reveals the steric origin of this effect. In the zinc complex Zn(DQPEA)H₂O₂, the bonds to the quinaldine (B1664567) nitrogen atoms are significantly stretched compared to analogous complexes without the bulky methyl groups, a direct consequence of steric crowding. researchgate.net This strain is more easily accommodated by smaller ions, leading to the observed selectivity.
Catalytic Roles and Mechanistic Studies of 2 Methylquinoline and Perchloric Acid in Chemical Transformations
Perchloric Acid as a Brønsted Acid Catalyst in Organic Synthesis
Perchloric acid (HClO₄) is a powerful superacid that serves as an efficient and versatile Brønsted acid catalyst in numerous organic reactions. calibrechem.com Its strong proton-donating ability facilitates a wide range of transformations, often under mild conditions and with high yields. calibrechem.comresearchgate.net It can be used in homogeneous systems or supported on solid materials like silica (B1680970) gel, graphite (B72142), or cellulose (B213188) to create recoverable and reusable heterogeneous catalysts. nih.govorganic-chemistry.orgjocpr.comrsc.org
Perchloric acid has demonstrated significant utility in promoting key synthetic reactions.
Condensation Reactions: The acid is a highly effective catalyst for condensation reactions, which are fundamental to the formation of carbon-nitrogen and carbon-carbon bonds. It has been successfully employed in the synthesis of Schiff's bases (imines) through the condensation of various aryl amines and substituted benzaldehydes, achieving product yields of over 80%. bibliotekanauki.plumcs.pl A proposed mechanism involves the protonation of the aldehyde's carbonyl group by perchloric acid, which enhances its electrophilicity and facilitates nucleophilic attack by the amine. bibliotekanauki.pl Another notable application is the one-pot, multi-component synthesis of amidoalkyl naphthols, where perchloric acid supported on graphite (HClO₄-C) catalyzes the condensation of 2-naphthol, aldehydes, and amides under solvent-free conditions. nih.gov This heterogeneous system offers advantages such as shorter reaction times, high yields, and catalyst recyclability. nih.gov
Cyclization Reactions: Perchloric acid catalyzes various cyclization reactions to form heterocyclic and carbocyclic structures. For instance, it induces the Nazarov cyclization of specific divinyl ketones. acs.org In another example, 1-cinnamoylisoquinoline is treated with perchloric acid in ethanol (B145695) to yield a pyrrolo[2,1-α]isoquinolinium perchlorate (B79767) derivative through an acid-catalyzed cyclization process. jst.go.jp The catalytic activity of perchloric acid is also harnessed in cascade reactions, where it can selectively promote cyclization pathways. researchgate.net
Oxidation Reactions: Due to its strong oxidizing properties, perchloric acid is used in various oxidation reactions. calibrechem.com It can facilitate the oxidation of organic compounds, such as alcohols to aldehydes or ketones. calibrechem.com In kinetic studies, the oxidation of compounds like iso-butyric acid and salicylic (B10762653) acid has been investigated in a perchloric acid medium, highlighting its role in creating the necessary acidic environment for the oxidant to act effectively. journalijar.comjocpr.com
Kinetic studies are crucial for elucidating the mechanisms of perchloric acid-catalyzed reactions. Research on the acid-catalyzed hydrolysis of amides, for example, has shown a transition from an A-2 to an A-1 mechanism with increasing acid concentration. researchgate.net In the A-2 mechanism, water acts as a nucleophile in the rate-determining step, while the A-1 mechanism involves a unimolecular decomposition of the protonated substrate. researchgate.net
In the perchloric acid-catalyzed addition of β-dicarbonyl compounds to alcohols, kinetic investigations, along with racemization experiments, have unambiguously proven an SN1 pathway. organic-chemistry.org Density Functional Theory (DFT) calculations support these findings, indicating that HClO₄ is a more potent promoter of carbocation formation compared to other Brønsted acids like triflic acid (TfOH) and sulfuric acid (H₂SO₄). organic-chemistry.org Kinetic studies on the oxidation of various substrates, including pyridine (B92270) derivatives and L-citrulline, in aqueous perchloric acid have also been performed, often revealing the order of the reaction with respect to the oxidant, substrate, and H⁺ ions, thereby providing insights into the reaction mechanism. researchgate.netresearchgate.net
| Reaction Type | Catalyst System | Substrates | Key Findings | Reference(s) |
| Condensation | Homogeneous HClO₄ | Aryl amines, Substituted benzaldehydes | High yields (>80%) of Schiff's bases. | bibliotekanauki.pl, umcs.pl |
| Condensation | Heterogeneous HClO₄-C | 2-naphthol, Aldehydes, Amides | Efficient one-pot synthesis of amidoalkyl naphthols; recyclable catalyst. | nih.gov |
| Addition | Homogeneous HClO₄ | β-dicarbonyl compounds, Alcohols/Alkenes | SN1 mechanism confirmed by kinetic studies; water is the only byproduct. | organic-chemistry.org, |
| Oxidation | Homogeneous HClO₄ | Iso-butyric acid, Permanganate | First-order kinetics with respect to substrate and oxidant. | journalijar.com |
| Hydrolysis | Homogeneous HClO₄ | Indomethacin, Acemethacin | Mechanism shifts from A-2 to A-1 with increasing acidity. | researchgate.net |
2-Methylquinoline (B7769805) as an Organocatalyst or Ligand in Catalytic Systems
2-Methylquinoline (quinaldine) and its derivatives are versatile building blocks in organic synthesis and have emerged as important components in catalytic systems. They can function as organocatalysts themselves or act as ligands that modulate the activity and selectivity of metal catalysts. nih.govliv.ac.uk
Homogeneous Catalysis: 2-Methylquinoline has been utilized as a substrate in homogeneous catalysis, particularly in hydrogenation reactions. researchgate.net Cyclometalated Iridium(III) complexes have been shown to be highly active catalysts for the reduction of N-heterocycles like 2-methylquinoline under mild conditions (room temperature and 1 atm H₂). liv.ac.uk These reactions demonstrate high chemoselectivity for the C=N bond over C=O and C=C bonds. liv.ac.uk Furthermore, Brønsted acids have been used as organocatalysts for the transfer hydrogenation of 2-methylquinoline, using a Hantzsch dihydropyridine (B1217469) as the hydrogen source. thieme-connect.de
Heterogeneous Catalysis: Derivatives of 2-methylquinoline have been instrumental in creating stable and reusable heterogeneous catalysts. For example, 8-hydroxy-2-methylquinoline has been combined with Keggin-structured silicotungstic acid (H₄SiW₁₂O₄₀) to prepare an organic-inorganic hybrid heterogeneous catalyst. nih.govrsc.orgresearchgate.net This material proved effective in the ketalization of ketones and could be recycled multiple times, with the 8-hydroxy-2-methylquinoline component playing a crucial role in the formation and structural stability of the heterogeneous system. nih.govrsc.orgresearchgate.net In other work, a Ru–Fe/γ-Al₂O₃ catalyst was used for the synthesis of 2-methylquinoline compounds from nitroarenes and ethanol, demonstrating a heterogeneous and continuous process. rsc.org
The structure of the quinoline (B57606) derivative significantly influences its catalytic activity and the outcome of the reaction. In the development of heterogeneous catalysts, modifying 2-methylquinoline with a functional group, such as the hydroxyl group in 8-hydroxy-2-methylquinoline, is key to anchoring it to the inorganic support and enhancing the stability and reusability of the final catalyst. nih.govrsc.orgresearchgate.net
In homogeneous catalysis, the substitution pattern on the quinoline ring can affect reaction rates and selectivity. For instance, in the hydrogenation of quinolines catalyzed by iridium complexes, the presence or absence of substituents at the 2-position did not significantly affect the reaction, suggesting that the substrate does not coordinate to the single active site in a way that hinders the reaction. liv.ac.uk However, in other transformations, the electronic and steric properties of substituents on the 2-methylquinoline scaffold can be tuned to optimize catalytic performance. nih.gov
| Catalyst Type | Catalyst/Ligand | Reaction | Key Features | Reference(s) |
| Homogeneous | Cyclometalated Ir(III) complexes | Hydrogenation of 2-methylquinoline | High activity at room temperature and 1 atm H₂; chemoselective. | liv.ac.uk |
| Heterogeneous | 8-hydroxy-2-methylquinoline-modified H₄SiW₁₂O₄₀ | Ketalization of ketones | Reusable hybrid catalyst with high structural stability. | nih.gov, rsc.org, researchgate.net |
| Organocatalyst | Brønsted acids | Transfer hydrogenation of 2-methylquinoline | Metal-free reduction using a Hantzsch ester. | thieme-connect.de |
| Heterogeneous | Ru–Fe/γ-Al₂O₃ | Synthesis of 2-methylquinolines | Continuous flow reaction from nitroarenes and ethanol. | rsc.org |
Investigation of Reaction Mechanisms via Spectroscopic Monitoring and Isotope Labeling
Understanding the intricate pathways of chemical reactions requires advanced analytical techniques. Spectroscopic monitoring and isotope labeling are powerful tools for elucidating the mechanisms of transformations involving perchloric acid and 2-methylquinoline.
Spectroscopic Monitoring: Real-time analysis of reaction mixtures using spectroscopic methods provides invaluable data on reaction kinetics and the formation of transient species. The acid-catalyzed hydrolysis of certain complexes in perchloric acid has been monitored using UV-vis and IR spectroscopy. acs.org These techniques allow for the observation of spectral changes over time, which, when combined with methods like multivariate curve resolution, can reveal the concentration profiles and spectra of reaction intermediates. acs.org In the synthesis of benzothiazoles catalyzed by perchloric acid-doped polyaniline, FT-IR and XRD were used to characterize the catalyst before and after the reaction, providing insights into its stability and structure. tandfonline.com
Isotope Labeling: The use of stable isotopes as tracers is a definitive method for mapping reaction pathways. A ¹³C tracer study was conducted to investigate the mechanism of azepine formation from the reaction of 2-methylquinoline with dimethyl acetylenedicarboxylate. rsc.org By labeling the methyl group of 2-methylquinoline, researchers were able to track the carbon atom's final position in the product, which helped to rule out a proposed reaction pathway involving an ester shift. rsc.org Solvent isotope effect studies, comparing reaction rates in H₂O versus D₂O, have been used to probe the mechanism of perchloric acid-catalyzed hydrolysis, helping to distinguish between A-1 and A-2 mechanisms. cdnsciencepub.com Isotope labeling with ¹⁸O has also been employed to study hydrolysis reactions, confirming bond cleavage sites. cdnsciencepub.com These labeling techniques provide unambiguous evidence for proposed mechanistic steps, such as the involvement of water molecules in the rate-determining step or the occurrence of specific molecular rearrangements. researchgate.netcdnsciencepub.com
Elucidation of Intermediate Species and Transition States
In the presence of a strong acid like perchloric acid, 2-methylquinoline is protonated to form the 2-methylquinolin-1-ium salt. researchgate.net This protonation is the first step, activating the molecule for further reactions. The subsequent elucidation of intermediates and transition states primarily revolves around the activation of the C-H bonds of the methyl group.
A key intermediate proposed in the acid-catalyzed reactions of 2-methylquinolines is the enamine tautomer. researchgate.netacs.orgnih.gov The acidic medium facilitates a dearomative tautomerization, where a proton from the methyl group migrates, leading to the formation of an enamine intermediate. This process is crucial as it transforms the relatively inert methyl group into a more reactive nucleophilic species. Studies have shown that adding an acid promoter, such as acetic acid, can activate the methyl group and facilitate this enamine tautomerization. researchgate.netnih.gov
Further reaction of these intermediates leads to the formation of other transient species. For instance, in the presence of an oxidant, the enamine can be converted into an aldehyde motif. acs.orgnih.gov Control experiments have successfully isolated quinoline-2-carbaldehyde as a product, suggesting it is a stable intermediate in the oxidation pathway of 2-methylquinoline under certain conditions. acs.orgnih.gov In some copper-catalyzed reactions, an aldehyde adduct has also been identified as a key intermediate prior to subsequent coupling reactions. researchgate.net
The involvement of radical species has also been suggested by mechanistic experiments. The hindrance of a reaction in the presence of radical scavengers like TEMPO or 1,1-diphenylethylene (B42955) points towards a mechanism that involves radical intermediates. acs.org One proposed pathway involves the generation of free-radical species that add to the enamine intermediate, which, after tautomerization and further oxidation, leads to the aldehyde. acs.org In the context of photoredox catalysis, the addition of perchloric acid has been observed to improve reaction efficiency, potentially by enabling an oxidative quenching cycle that involves proton-coupled electron transfer, a process inherently involving radical ion intermediates. acs.org
The table below summarizes key intermediates identified in studies involving 2-methylquinoline in acidic or related catalytic systems.
| Intermediate Species | Method of Observation/Inference | Role in Reaction Pathway | References |
| 2-Methylquinolin-1-ium Cation | Synthesis and structural analysis of the salt. | Initial activated state of the molecule in acidic media. | researchgate.net |
| Enamine Tautomer | Deuteration studies and mechanistic proposals for oxidation. | Key reactive intermediate formed by acid-catalyzed tautomerization. | researchgate.netacs.orgnih.gov |
| Quinoline-2-carbaldehyde | Isolation from control experiments; identified as an adduct. | Stable intermediate in oxidation and amidation reactions. | acs.orgnih.govresearchgate.net |
| Radical Species | Inhibition of reaction by radical scavengers. | Transient species in certain oxidation pathways. | acs.org |
Pathways of Oxidation Reactions Involving 2-Methylquinoline in Acidic Media
The oxidation of the methyl group of 2-methylquinoline in acidic media is a significant transformation. The acidic environment, particularly when provided by an oxidizing acid like perchloric acid, dictates the reaction pathways. calibrechem.com The protonation of the quinoline nitrogen makes the heterocyclic ring electron-deficient, which in turn influences the reactivity of the methyl group.
One of the primary oxidation pathways proceeds through the previously mentioned enamine intermediate . acs.orgnih.gov This mechanism can be summarized in the following steps:
Protonation and Tautomerization : The quinoline nitrogen is protonated by the acid. This is followed by an acid-catalyzed tautomerization to form the enamine intermediate. researchgate.netacs.org
Oxidation of the Enamine : The electron-rich enamine is susceptible to oxidation. This can occur through various mechanisms, including a Kornblum-type oxidation where an initial addition of an electrophile (like iodine in some systems) is followed by oxidation to yield the aldehyde. acs.org Alternatively, free-radical addition and subsequent oxidation can also lead to the aldehyde intermediate. acs.org
Hydrolysis : The final step often involves the hydrolysis of an intermediate species to furnish the final aldehyde product, quinoline-2-carbaldehyde. acs.org
Research has shown that this oxidation can be selective. For example, when using reagents like KMnO4, the isolated double bond of the heterocyclic part of quinoline can be selectively oxidized over the more stabilized aromatic benzene (B151609) ring. youtube.com The choice of oxidant and reaction conditions is critical in determining the final product, which can range from the aldehyde to the corresponding carboxylic acid upon over-oxidation. youtube.com
The following table outlines proposed steps in the oxidation of 2-methylquinoline in the presence of an acid catalyst.
| Step | Description | Key Intermediates | References |
| 1. Acid-Catalyzed Tautomerization | Protonation of the quinoline nitrogen followed by tautomerization of the methyl group. | 2-Methylquinolin-1-ium, Enamine | researchgate.netresearchgate.netacs.orgnih.gov |
| 2. Oxidation | The enamine intermediate undergoes oxidation, potentially via radical addition or Kornblum-type mechanism. | Radical intermediates, Iodide adducts (in specific systems) | acs.org |
| 3. Hydrolysis/Further Reaction | The oxidized intermediate is hydrolyzed to form quinoline-2-carbaldehyde, which can be a final product or an intermediate for further reactions. | Quinoline-2-carbaldehyde | acs.orgnih.govresearchgate.net |
Traditional methods for quinoline synthesis often employ strong Brønsted acids, including perchloric acid, to catalyze the condensation reactions, highlighting the established role of acidic media in transformations involving the quinoline scaffold. rsc.org The strong acidic and oxidizing properties of perchloric acid can facilitate various organic reactions, including esterifications and nitrations, by providing an environment that promotes the desired transformation. calibrechem.com
Theoretical and Computational Chemistry Approaches to 2 Methylquinoline; Perchloric Acid Systems
Quantum Chemical Calculations on 2-Methylquinoline (B7769805) and 2-Methylquinolinium Ions
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the behavior of molecules. Methods such as Hartree-Fock (HF) and post-HF approaches, alongside Density Functional Theory (DFT), are used to model the molecular system. For the 2-methylquinoline system, these calculations focus on the neutral molecule and its cation, providing a detailed picture of their intrinsic properties.
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of a molecule. arxiv.org For 2-methylquinoline and its derivatives, geometry optimization is typically performed using DFT methods, such as B3LYP, combined with various basis sets like 6-311G* or 6-311++G(d,p). researchgate.netdergi-fytronix.comrsc.orgresearchgate.net The accuracy of subsequent property calculations, such as NMR chemical shifts, is highly dependent on the quality of the optimized geometry. mdpi.com
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. scribd.com In 2-methylquinoline, a relatively rigid aromatic system, the primary conformational flexibility arises from the rotation of the C2-methyl group. While the energy barrier for this rotation is generally low, computational analysis can identify the most stable (staggered) and least stable (eclipsed) rotamers by considering steric interactions between the methyl hydrogens and the hydrogen atom on the C3 position of the quinoline (B57606) ring. lumenlearning.comlibretexts.org In more complex quinoline derivatives, the orientation of larger substituent groups can lead to distinct, stable conformers with significant energy differences. dergi-fytronix.comdergipark.org.tr
Table 1: Example Optimized Geometrical Parameters for Quinoline Derivatives Note: This table presents typical bond lengths and angles for quinoline structures optimized by DFT calculations. Exact values depend on the specific derivative and computational level.
| Parameter | Typical Value (Å or °) | Computational Method (Example) |
|---|---|---|
| C-N Bond Length | ~1.37 - 1.38 Å | B3LYP/6-311++G(d,p) |
| C-C (Aromatic) Bond Length | ~1.39 - 1.42 Å | B3LYP/6-311++G(d,p) |
| C-C-N Angle | ~122 - 124° | B3LYP/6-311++G(d,p) |
Understanding the electronic structure and charge distribution is crucial for explaining a molecule's reactivity. Upon protonation of 2-methylquinoline by perchloric acid, a proton transfers to the nitrogen atom, forming the 2-methylquinolinium cation. chempap.org This event significantly alters the charge distribution across the molecule. researchgate.net
Computational methods like Natural Population Analysis (NPA) or Mulliken population analysis are used to calculate the partial atomic charges on each atom. researchgate.netresearchgate.net In neutral 2-methylquinoline, the nitrogen atom is a site of high electron density, making it the primary center for electrophilic attack or protonation. Following protonation, the positive charge is not solely localized on the newly formed N-H group but is delocalized across the aromatic system, particularly on the hydrogen atoms. The introduction of a substituent, such as the methyl group, further modifies this charge distribution. researchgate.net Analysis of the electronic properties of the zwitterionic form of a related quinoline derivative, 7-carboxylato-8-hydroxy-2-methylquinolinium, revealed that the individual components largely retain their intrinsic electronic properties within the crystal structure. researchgate.net
Table 2: Illustrative Natural Atomic Charges on 2-Methylquinoline and its Cation Note: These are representative values to illustrate the change upon protonation. Actual values are method-dependent.
| Atom | Charge in 2-Methylquinoline (e) | Charge in 2-Methylquinolinium ion (e) |
|---|---|---|
| N1 | -0.45 | -0.35 |
| H (on N1) | - | +0.40 |
| C2 | +0.20 | +0.25 |
| C8 | -0.15 | -0.10 |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. rsc.org It is extensively used to investigate the properties of quinoline derivatives. researchgate.netrsc.orgrsc.org Calculations are often performed with hybrid functionals like B3LYP in conjunction with Pople-style basis sets such as 6-311++G(d,p). dergi-fytronix.comrsc.orgdergipark.org.tr
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For 2-methylquinoline and its derivatives, DFT calculations show that the HOMO is typically delocalized over the quinoline ring system, while the LUMO is also distributed across the aromatic structure. rsc.orgresearchgate.net In a study of various substituted quinolines, HOMO-LUMO gaps were found to range from approximately 3.4 eV to 3.9 eV, depending on the nature of the substituents. rsc.org The energy gap for a related quinoline derivative was calculated to be 4.078 eV, indicating significant electronic stability. researchgate.net
Table 3: Representative Frontier Molecular Orbital Energies for Quinoline Derivatives Note: Values are taken from DFT/B3LYP calculations on different quinoline derivatives and are illustrative.
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Triazole-derivatized quinoline | -6.164 | -2.086 | 4.078 | researchgate.net |
| 6-fluoro-4-hydroxy-2-methylquinoline | - | - | ~4.78 | tandfonline.com |
| Amide-substituted quinoline (6a) | - | - | 3.720 | rsc.org |
| Pyridine-substituted quinoline (6q) | - | - | 3.382 | rsc.org |
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and intermolecular bonding within a molecular system. dergi-fytronix.comtandfonline.com It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.
In the 2-methylquinoline-perchloric acid system, NBO analysis is particularly useful for quantifying the interaction between the protonated 2-methylquinolinium cation and the perchlorate (B79767) anion (ClO₄⁻). This interaction is primarily a strong N-H⁺···O⁻ hydrogen bond. NBO analysis can elucidate this by examining the donor-acceptor interactions between the lone pair orbitals (donor) on the oxygen atoms of the perchlorate and the antibonding σ*(N-H) orbital (acceptor) of the cation. The strength of this interaction is quantified by the second-order perturbation stabilization energy, E(2). tandfonline.commdpi.com For example, in a related system, a key intramolecular interaction was identified with a stabilization energy of 21.46 kJ/mol. tandfonline.com NBO analysis also provides a detailed breakdown of charge transfer between the interacting fragments, confirming the movement of electron density from the anion to the cation upon formation of the hydrogen bond. acs.org
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential plotted onto the electron density surface of a molecule. rsc.orgtandfonline.com It is an invaluable tool for visualizing the charge distribution and predicting the reactive sites for both electrophilic and nucleophilic attacks. researchgate.net
The MEP surface is color-coded to indicate different potential regions. Typically, regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, are colored red. Regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack, are colored blue. Green and yellow areas represent intermediate or near-zero potential. rsc.orgtandfonline.com
For 2-methylquinoline, the MEP map would show a region of high negative potential (red) around the nitrogen atom, confirming it as the most likely site for protonation. researchgate.netresearchgate.net The aromatic rings and hydrogen atoms would generally exhibit positive potential (blue/green). After protonation to form the 2-methylquinolinium ion, the MEP surface would change significantly. The positive potential around the N-H group and the quinoline ring would become more pronounced, indicating its enhanced electrophilic character, while the perchlorate anion would be characterized by strong negative potential around its oxygen atoms.
Computational Modeling of Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms at a molecular level. For the 2-methylquinoline and perchloric acid system, theoretical approaches, particularly Density Functional Theory (DFT), are employed to model the fundamental acid-base reaction. These models allow for a detailed examination of the transformation from reactants to products, including the characterization of transient species that may be difficult to observe experimentally. High-level calculations can map the potential energy surface of the reaction, revealing the most energetically favorable pathway for the protonation of the quinoline nitrogen by perchloric acid. dokumen.pubuantwerpen.be Mechanistic studies using computational methods can confirm that the reaction proceeds via the initial transfer of a proton from perchloric acid to the basic nitrogen atom of the 2-methylquinoline ring, forming the 2-methylquinolinium cation and the perchlorate anion. researchgate.netrsc.org
Energy Profiles and Activation Barriers for Perchloric Acid-Mediated Reactions
A critical aspect of computational reaction modeling is the determination of the energy profile along the reaction coordinate. This profile illustrates the energy changes as the reactants, 2-methylquinoline and perchloric acid, approach each other, pass through a transition state, and form the final product, the 2-methylquinolinium perchlorate ion pair.
The process typically involves:
Geometry Optimization: The three-dimensional structures of the reactants, the transition state, and the products are optimized to find their lowest energy conformations. DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used for this purpose. uantwerpen.beresearchgate.netresearchgate.net
Transition State Search: Sophisticated algorithms are used to locate the transition state, which represents the maximum energy point along the minimum energy path connecting reactants and products. The identification of a single imaginary frequency in the vibrational analysis confirms the structure as a true transition state.
The activation energy is a key parameter, as it governs the rate of the reaction. For strong acid-strong base reactions like this, the activation barrier for proton transfer is generally low, indicating a rapid reaction. acs.org Computational studies on analogous systems show that the protonation of the nitrogen heterocycle is an exergonic process, resulting in a thermodynamically stable ionic salt. researchgate.net
Table 1: Representative Calculated Energy Data for the Protonation of 2-Methylquinoline by Perchloric Acid
| Species | Description | Calculated Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | 2-Methylquinoline + Perchloric Acid (Separated) | 0.00 |
| Transition State | [C₁₀H₉N---H---ClO₄]‡ | +25.5 |
| Products | 2-Methylquinolinium Perchlorate [C₁₀H₁₀N]⁺[ClO₄]⁻ | -120.8 |
Solvation Effects and Proton Transfer Dynamics
The solvent plays a crucial role in ionic reactions, and its effects can be modeled computationally. Solvation models are essential for accurately reproducing experimental conditions and understanding the dynamics of proton transfer. nih.gov
There are two primary approaches to modeling solvation:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This method is computationally efficient and often provides a good approximation of the bulk solvent effects on the energetics of the system.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While computationally more demanding, this method allows for the study of specific interactions, such as hydrogen bonding between the reactants and the solvent. mpg.de
For the 2-methylquinoline-perchloric acid system, explicit models can be used to investigate the role of solvent molecules in facilitating proton transfer. In some cases, the proton may not transfer directly but through a "proton wire" or bridge formed by one or more solvent molecules. researchgate.net Molecular dynamics (MD) simulations can further elucidate the dynamic nature of these interactions, revealing the timescale of proton transfer, which for similar systems can occur on the picosecond to nanosecond timescale. acs.orgresearchgate.net The study of nanoconfined liquids shows that the structure and dynamics of the solvent can be dramatically impacted by interfaces, which in turn affects processes like proton transfer. nih.gov
Prediction of Spectroscopic Signatures and Validation with Experimental Data
A significant strength of computational chemistry is its ability to predict spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the theoretical model. researchgate.net For the 2-methylquinolinium perchlorate system, key spectroscopic signatures can be calculated.
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations would predict a significant downfield shift for the N-H proton and changes in the chemical shifts of the carbon and hydrogen atoms in the quinoline ring upon protonation, consistent with the formation of the 2-methylquinolinium cation. researchgate.netnih.gov
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of the molecule. uantwerpen.be For the 2-methylquinolinium perchlorate product, new bands corresponding to the N-H stretching and bending vibrations would be predicted. researchgate.net The calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to confirm the structure and bonding within the molecule. Good agreement between calculated and experimental wavenumbers, often after applying a scaling factor to the computational data, validates the theoretical model. uantwerpen.beresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. researchgate.net The protonation of 2-methylquinoline to form the 2-methylquinolinium cation is expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the neutral molecule.
This comparison between theoretical predictions and experimental results is a cornerstone of modern chemical research, providing a powerful synergy that enhances the understanding of molecular structure and reactivity. researchgate.netresearchgate.net
Table 2: Comparison of Representative Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for the 2-Methylquinolinium Cation
| Proton | Predicted (GIAO/DFT) | Experimental |
|---|---|---|
| N-H | 13.5 | 13.2 |
| C2-CH₃ | 2.8 | 2.7 |
| H-3 | 7.6 | 7.5 |
| H-4 | 8.5 | 8.4 |
Table 3: Comparison of Representative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted (DFT) | Experimental (FT-IR) |
|---|---|---|
| N-H stretch | 3250 | 3245 |
| C=N stretch | 1640 | 1635 |
| C-H (aromatic) stretch | 3080 | 3075 |
Advanced Materials Applications and Research Directions
Utilization of 2-Methylquinolinium Perchlorate (B79767) in the Development of Optical Materials
Quinolinium salts, including 2-methylquinolinium perchlorate and its derivatives, are key components in the development of advanced optical materials. Their utility stems from their inherent photophysical properties, which can be fine-tuned through chemical modification. These materials are explored for applications ranging from nonlinear optical (NLO) devices to specialized dyes.
Structure-Property Relationships for Photophysical Phenomena
The optical behavior of 2-methylquinolinium perchlorate is intrinsically linked to its molecular structure. The quinolinium core is a π-conjugated system, which is responsible for its absorption and emission of light. The light emission mechanism often involves transitions from a singlet excited state.
Key photophysical phenomena are dictated by the interplay of the cation and anion, as well as substitutions on the quinoline (B57606) ring. For instance, N-substituted quinoline derivatives are widely used as materials in second-order nonlinear optics, with their properties being directly related to the molecular arrangement and composition in the crystal lattice. researchgate.net The introduction of different functional groups can significantly alter the electronic distribution within the molecule, thereby influencing its interaction with light.
Studies on related compounds, such as cyanine (B1664457) dyes incorporating quinoline heterocycles, demonstrate these structure-property relationships. The position and electronic nature of substituents on the molecular scaffold can produce predictable shifts in absorption and emission spectra. acs.org For example, electron-donating groups typically cause a bathochromic (red) shift, while electron-withdrawing groups lead to a hypsochromic (blue) shift. acs.org
A prime example of this is the photocatalytic activity of N-methylquinolinium (NMQ+) salts. NMQ+ possesses energetic excited states and favorable redox potentials that allow it to engage in photoinduced electron transfer. csic.es Upon photoexcitation, it can oxidize a substrate, initiating a chemical transformation. This process is fundamental to its light emission and quenching mechanisms. csic.esresearchgate.net Research on 3-cyano-1-methylquinolinium perchlorate shows it can act as a photocatalyst where the singlet excited state of the quinolinium cation initiates an electron transfer with a substrate like benzene (B151609). rsc.org
Table 1: Photophysical Properties of Selected Quinolinium-Based Compounds
| Compound | Excitation/Absorption Max (λmax) | Emission Max (λem) | Key Photophysical Property/Mechanism | Reference |
|---|---|---|---|---|
| N-Methylquinolinium (NMQ+) | <380 nm | - | Exhibits energetic excited states, enabling photoinduced electron transfer. | csic.esresearchgate.net |
| 3-Cyano-1-methylquinolinium perchlorate | - | - | Acts as a photocatalyst via photoinduced electron-transfer oxidation from its singlet excited state. | rsc.org |
| 2-Methylquinolinium L-malate | 437 nm (cutoff) | - | Exhibits nonlinear optical (NLO) properties and transparency in the visible region. | researchgate.net |
Design of Functional Materials with Tunable Optical Characteristics
The clear relationship between the structure and the photophysical properties of quinolinium salts allows for the rational design of functional materials with tailored optical characteristics. By strategically modifying the 2-methylquinoline (B7769805) core or changing the counter-anion, researchers can fine-tune properties like absorption wavelength, emission wavelength, and nonlinear optical response for specific applications.
One area of significant interest is the development of nonlinear optical (NLO) materials, which are crucial for optical limiting and switching technologies. Organic-inorganic hybrid salts, such as those based on anilinium perchlorate, have shown promise as third-order NLO materials. researchgate.net Similarly, single crystals of 2-methylquinolinium L-malate have been grown and identified as a potential NLO material, demonstrating transparency across the entire visible region with a high second-harmonic generation (SHG) efficiency. researchgate.net The design principle involves creating non-centrosymmetric crystal structures, which is a prerequisite for second-order NLO activity. researchgate.netresearchgate.net
Furthermore, quinolinium derivatives are integral to the synthesis of cyanine dyes, whose optical properties are highly tunable. acs.orgresearchgate.net By altering the length of the polymethine chain connecting the heterocyclic rings or by adding substituents, the absorption and emission can be precisely controlled across the visible and near-infrared (NIR) spectrum. acs.org This tunability is essential for creating dyes for specific applications, such as in dye-sensitized solar cells or as fluorescent labels. ossila.com
Integration into Sensor Technologies and Chemical Probes
The inherent reactivity and responsive fluorescence of the 2-methylquinoline framework make it an excellent platform for developing chemical sensors and probes. These systems are designed to signal the presence of specific analytes through a detectable change, often in their optical properties.
Principles of 2-Methylquinoline-Based Sensing Mechanisms
Sensing mechanisms based on 2-methylquinoline derivatives often rely on modulating the fluorescence of the quinoline core. Common principles include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and specific chemical reactions that alter the fluorophore's structure.
In a typical PET-based sensor, the quinoline fluorophore is linked to a receptor unit that can bind to the target analyte. In the absence of the analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding the analyte, this PET process is inhibited, leading to a "turn-on" of fluorescence. asianpubs.org
A novel fluorescent probe based on 8-hydroxy-2-methyl quinoline was developed for the highly selective detection of copper (II) ions. asianpubs.org The sensing mechanism involves the quenching of fluorescence upon the addition of Cu²⁺, a process attributed to a photoinduced electron transfer (PET) mechanism. asianpubs.org The binding of the copper ion to the probe facilitates the non-radiative decay of the excited state, resulting in a "turn-off" response. asianpubs.org
Another principle involves a specific chemical reaction between the probe and the analyte. For example, a rapid and sensitive fluorescent probe for the detection of phosgene (B1210022) was constructed based on the reaction of a 2-methylquinoline N-oxide derivative with phosgene. acs.org This reaction creates a new chemical species with distinct fluorescent properties, allowing for the detection of the analyte.
Table 2: Principles of 2-Methylquinoline-Based Chemical Sensing
| Sensing Principle | Description | Analyte Example | Observable Change | Reference |
|---|---|---|---|---|
| Photoinduced Electron Transfer (PET) | Analyte binding inhibits or promotes electron transfer, modulating fluorescence. | Copper (II) ions (Cu²⁺) | Fluorescence quenching ("turn-off") | asianpubs.org |
| Specific Chemical Reaction | Analyte reacts with the probe to form a new compound with different optical properties. | Phosgene | Change in fluorescence | acs.org |
Development of Responsive Materials for Chemical Detection
Building on these principles, researchers have developed a variety of responsive materials for detecting specific chemical species. These materials are essentially functional devices that translate a chemical recognition event into a measurable signal.
The development of a probe for Cu²⁺ using an 8-hydroxy-2-methyl quinoline platform is a prime example of a responsive material. asianpubs.org This probe demonstrates high selectivity for copper ions over a range of other metal ions, making it a functional material for chemical detection in complex samples. asianpubs.org The material's response is a significant and immediate quenching of its fluorescence emission upon exposure to Cu²⁺. asianpubs.org
Similarly, the synthesis of covalent organic frameworks (COFs) represents a sophisticated approach to creating responsive materials. nih.gov While not exclusively based on 2-methylquinoline, the principles of incorporating specific functional moieties into a stable, porous framework are applicable. A 2-methylquinoline derivative could be integrated into a COF structure to create a solid-state sensor where the framework provides stability and pre-organization, while the quinoline unit provides the responsive element for detecting analytes like volatile organic compounds or ions. nih.gov The development of such materials can lead to advanced sensor systems with enhanced sensitivity and reusability. nih.gov
Exploration of 2-Methylquinoline Derivatives in Advanced Material Synthesis
2-Methylquinoline serves as a versatile building block for the synthesis of a wide array of more complex molecules and advanced materials. acs.orgnih.gov Its reactivity, particularly at the methyl group and on the aromatic rings, allows for extensive functionalization. These synthetic strategies are aimed at creating materials with novel electronic, optical, or structural properties, excluding certain prohibited polymer types.
A facile, metal-free strategy has been developed for the functionalization of C(sp³)–H bonds to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines. acs.orgnih.gov This method offers an environmentally friendly route to access medicinally and materially valuable quinolines with excellent functional group tolerance. acs.orgnih.gov The resulting functionalized quinolines are considered privileged structures for applications in functional materials. nih.gov
Another significant application is the synthesis of quinophthalone pigments. These dyes are produced through the condensation of 2-methylquinoline derivatives with phthalic anhydride. sharif.edu Quinophthalones are known for their color brilliance and light fastness, making them important industrial dyes. The synthesis can be optimized using various Lewis acid catalysts under solvent-free conditions. sharif.edu
Furthermore, 2-methylquinoline derivatives are precursors in the synthesis of various heterocyclic compounds. The modification of the 2-methylquinoline core through reactions like oxidation, cyclization, and coupling allows for the construction of diverse molecular architectures with potential applications in materials science. acs.orgmdpi.com For example, iodine-mediated oxidative cross-coupling reactions have been used to link 2-methylquinoline with other heteroaromatic systems like benzothiazoles. medkoo.com These synthetic endeavors continuously expand the library of quinoline-based compounds available for the development of next-generation advanced materials. researchgate.netrsc.org
Future Research Avenues and Potential for Novel Chemical Discoveries
The exploration of 2-methylquinolinium perchlorate and its derivatives stands at the forefront of materials science, with numerous promising avenues for future research and the potential for groundbreaking chemical discoveries. The unique combination of the 2-methylquinolinium cation and the perchlorate anion offers a versatile platform for the design of novel materials with tailored optical, electronic, and physicochemical properties.
Future research is anticipated to branch into several key areas, including the development of advanced nonlinear optical (NLO) materials, the formulation of novel ionic liquids (ILs), and the creation of sophisticated functional materials for a variety of applications.
Nonlinear Optical (NLO) Materials:
A primary direction for future investigation lies in the systematic exploration of the NLO properties of 2-methylquinolinium perchlorate and its derivatives. Organic NLO materials are of significant interest for applications in optical data storage, optical computing, and telecommunications. Research on related 2-methylquinolinium salts has demonstrated their potential in this domain. For instance, studies on 2-methylquinolinium L-malate (MLM) and 2-methylquinolinium-5-sulphosalicylate monohydrate have revealed their significant second harmonic generation (SHG) efficiency and wide optical transparency, which are crucial for NLO applications. researchgate.netconsensus.app
Future work will likely focus on:
Crystal Engineering: Systematically modifying the crystal structure of 2-methylquinolinium perchlorate through the introduction of different functional groups on the quinoline ring to enhance its NLO response.
Structure-Property Relationships: Establishing a deeper understanding of how the molecular structure, crystal packing, and intermolecular interactions (such as hydrogen bonding) influence the macroscopic NLO properties.
Third-Order NLO Properties: While much of the current focus is on second-order NLO effects, future studies are expected to delve into the third-order NLO properties of these materials, which are important for applications like optical limiting and all-optical switching.
Table 1: Comparison of Optical Properties of 2-Methylquinolinium Salts
| Compound | Crystal System | Space Group | UV-vis Cut-off Wavelength (nm) | Second Harmonic Generation (SHG) Efficiency |
| 2-methylquinolinium L-malate (MLM) | Monoclinic | P2₁ | 437 | 5.58 GW/cm² (Laser Damage Threshold) |
| 2-methylquinolinium-5-sulphosalicylate | Orthorhombic | P2₁2₁2₁ | 398 | Significant NLO activity reported |
This table presents data from related 2-methylquinolinium salts to illustrate the potential properties of 2-methylquinolinium perchlorate. Data for 2-methylquinolinium perchlorate itself is a key area for future research.
Ionic Liquids (ILs):
The development of novel ionic liquids based on the 2-methylquinolinium cation is another fertile ground for research. informahealthcare.com Ionic liquids are salts with low melting points that are finding increasing use as environmentally friendly solvents, electrolytes, and catalysts. advancedsciencenews.com The properties of ILs can be finely tuned by modifying the cation and anion.
Future research in this area will likely involve:
Synthesis and Characterization: Preparing a series of 2-methylquinolinium perchlorate-based ILs with varying alkyl chain lengths on the nitrogen atom and studying their fundamental physicochemical properties, such as viscosity, conductivity, and thermal stability. researchgate.net
Applications in Materials Synthesis: Utilizing these novel ILs as media for the synthesis of nanoparticles, polymers, and other advanced materials, potentially leading to new material morphologies and properties.
Electrochemical Applications: Investigating the potential of these ILs as electrolytes in batteries, supercapacitors, and other electrochemical devices, driven by their potential for high ionic conductivity and wide electrochemical windows. advancedsciencenews.com
Functional Materials:
The unique properties of 2-methylquinolinium perchlorate can be harnessed to create a new generation of functional materials. The combination of the planar, aromatic quinolinium cation with the versatile perchlorate anion opens up possibilities for materials with tailored functionalities.
Potential areas of discovery include:
Conductive Polymers: Incorporating 2-methylquinolinium perchlorate into polymer matrices to create novel conductive materials for applications in electronics and sensors.
Smart Materials: Developing stimuli-responsive materials where the optical or electrical properties of the 2-methylquinolinium perchlorate component change in response to external stimuli such as light, heat, or chemical analytes.
Luminescent Materials: Exploring the fluorescence and phosphorescence properties of 2-methylquinolinium perchlorate and its derivatives for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
The convergence of these research avenues promises a future rich with novel chemical discoveries and the development of advanced materials based on the "2-methylquinoline; perchloric acid" scaffold. The systematic investigation of its synthesis, crystal structure, and properties will be crucial in unlocking its full potential and translating it into tangible technological advancements.
Q & A
Q. How should researchers design kinetic studies for 2-methylquinoline oxidation using perchloric acid?
Q. What statistical approaches resolve variability in titrimetric assays using perchloric acid (e.g., alkaloid quantification)?
- Apply ANOVA to evaluate intra-laboratory reproducibility in potentiometric vs. visual endpoint detection. For non-aqueous titrations (e.g., acetic acid solvent), use standard additions to correct for matrix effects. Report relative standard deviation (RSD) for ≥3 replicates to validate precision .
Data Contradiction Analysis
Q. Why do conflicting results arise in silica quantification when using perchloric acid vs. HF digestion?
Q. How can researchers address inconsistent enzyme activity measurements in perchloric acid-treated extracts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
